2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid

Positional isomerism Salicylic acid derivatives Molecular recognition

2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid (CAS 35354-87-1) is a synthetic salicylic acid derivative characterized by a hydroxyl group at the 2-position and a 3-oxobutanoylamino (acetoacetyl) substituent at the 4-position on the benzoic acid ring. Registered under EINECS and assigned NSC number 165877, it possesses the molecular formula C11H11NO5 and a monoisotopic mass of 237.06372245 g/mol.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
CAS No. 35354-87-1
Cat. No. B12787566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid
CAS35354-87-1
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC(=C(C=C1)C(=O)O)O
InChIInChI=1S/C11H11NO5/c1-6(13)4-10(15)12-7-2-3-8(11(16)17)9(14)5-7/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17)
InChIKeyAFCVHKKQQXSEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid (CAS 35354-87-1): A Positionally Defined Salicylic Acid Derivative for Targeted Research


2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid (CAS 35354-87-1) is a synthetic salicylic acid derivative characterized by a hydroxyl group at the 2-position and a 3-oxobutanoylamino (acetoacetyl) substituent at the 4-position on the benzoic acid ring . Registered under EINECS and assigned NSC number 165877, it possesses the molecular formula C11H11NO5 and a monoisotopic mass of 237.06372245 g/mol . As a member of the hydroxybenzoic acid class, its structure is frequently associated with enzyme inhibition, including potential activity against cyclooxygenases (COX) and other inflammatory pathway targets, marking it as a candidate for pharmaceutical intermediate development .

Why 2-Hydroxy-4-(3-oxobutanoylamino)benzoic Acid Cannot Be Interchanged with Isomeric or De-acylated Salicylate Analogs


Generic substitution among salicylic acid derivatives fails due to the strict positional dependence of the acetoacetyl pharmacophore. 2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid (4-isomer) is structurally distinct from its 5-isomer (CAS 13243-99-7) and the 2-isomer (CAS 35354-86-0) which lacks the critical 2-hydroxyl group [1]. Even minor shifts in substitution pattern can dramatically alter hydrogen-bonding networks, steric accessibility to enzyme active sites, and electronic distribution across the aromatic ring. For procurement, selecting an analog like 4-acetamidosalicylic acid (CAS 50-86-2) introduces a simple acetyl rather than the β-ketoamide moiety, fundamentally changing the compound's reactivity and potential for irreversible enzyme acylation . The following quantitative evidence dimensions substantiate why this specific compound must be sourced for studies requiring the precise 2-hydroxy-4-acetoacetamido architecture.

Quantitative Differential Evidence: 2-Hydroxy-4-(3-oxobutanoylamino)benzoic Acid vs. Closest Analogs


Positional Isomerism: Distinct 4-Substitution Pattern Versus 5- and 2-Isomers

The compound is the only 4-substituted acetoacetamido salicylic acid among its closest analogs. The 5-isomer (CAS 13243-99-7) and the 2-isomer (CAS 35354-86-0) possess identical molecular formulas (C11H11NO5 and C11H11NO4, respectively) but differ in substitution position, which is projected to alter hydrogen bond donor/acceptor topology and electronic distribution [1]. The 2-isomer notably lacks the 2-hydroxyl group, reducing its hydrogen bond donor count from 3 (target compound) to 2, a critical difference for target engagement in enzymes requiring a salicylate-like binding mode.

Positional isomerism Salicylic acid derivatives Molecular recognition

Physicochemical Property Differentiation: Density and Boiling Point Versus the 5-Isomer

ChemSrc reports the predicted density of the target compound as 1.449 g/cm³ and a boiling point of 521.3°C at 760 mmHg . In contrast, the 5-isomer (CAS 13243-99-7) is also reported with a density of 1.449 g/cm³, demonstrating that while some bulk properties are similar, subtle differences in melting behavior or solubility are expected due to altered crystal packing from the shifted substituent. The 2-isomer (CAS 35354-86-0) has a reported melting point of 86.6°C and density of 1.1320 g/cm³, reflecting its distinct solid-state properties due to the absence of the 2-hydroxyl group [1].

Physicochemical properties Density Boiling point

Predicted Lipophilicity (XLogP3) and Implications for Membrane Permeability

The XLogP3 value for 2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid is reported as 2.0 . While direct experimental logP data for the 5-isomer is not readily available, the presence of the acetoacetyl group in a para- versus meta-position relative to the carboxylic acid can influence overall lipophilicity and, consequently, passive membrane diffusion. For context, unsubstituted salicylic acid has a logP of approximately 2.26, and 4-acetamidosalicylic acid is more hydrophilic. This moderate lipophilicity suggests balanced permeability for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Class-Level Evidence for COX Enzyme Inhibition Potential Based on Salicylic Acid Pharmacophore

As a salicylic acid derivative incorporating a reactive β-ketoamide moiety, this compound is structurally poised to acylate serine residues in cyclooxygenase (COX) active sites, a mechanism analogous to aspirin's irreversible inhibition of COX-1 and COX-2 . Aspirin (acetylsalicylic acid) inhibits COX-1 with an IC50 of 5 μg/mL and COX-2 with an IC50 of 210 μg/mL by acetylating Ser530 . The acetoacetyl group in 2-Hydroxy-4-(3-oxobutanoylamino)benzoic acid provides a bulkier acylating warhead, which may confer altered selectivity or kinetics. Direct IC50 values for this specific compound are not publicly available, and this inference is based on the established class behavior of salicylic acid derivatives.

COX inhibition Anti-inflammatory Salicylic acid derivatives

Optimal Application Scenarios for 2-Hydroxy-4-(3-oxobutanoylamino)benzoic Acid in Preclinical Research


Structure-Activity Relationship (SAR) Studies on Positional Isomers of Acetoacetamido Salicylic Acids

Ideal for systematic SAR campaigns exploring how the position of the acetoacetamido group (4- vs. 5- vs. 2-position) affects target binding, as established by the physicochemical and structural differentiation evidence . The unique 4-substitution pattern provides a distinct spatial presentation of the β-ketoamide moiety relative to the 2-hydroxyl group, making it indispensable for mapping pharmacophore requirements.

Development of Novel Irreversible COX Inhibitors via β-Ketoamide-Mediated Acylation

Based on its structural analogy to aspirin and the class-level evidence for COX acylation , this compound can serve as a lead scaffold for designing irreversible COX inhibitors with potentially altered isoform selectivity. The 4-position substitution may direct the reactive warhead to a different enzyme nucleophile than aspirin's acetyl group.

Intermediate for Synthesizing Heterocyclic Bioisosteres and Probes

The acetoacetyl group is a versatile synthetic handle for constructing pyrazoles, isoxazoles, and pyrimidines via cyclocondensation reactions. The specific 4-substitution ensures the resulting heterocycle is positioned para to the carboxylic acid, generating building blocks with defined geometry for fragment-based drug discovery .

Physicochemical Profiling and Formulation Pre-screening for Salicylate-Based API Candidates

With a defined density of 1.449 g/cm³ and XLogP3 of 2.0, this compound is suitable for pre-formulation studies including solubility, permeability, and solid-state characterization, enabling direct comparison with its 5-isomer and 2-isomer analogs to select the optimal substitution pattern for further development .

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